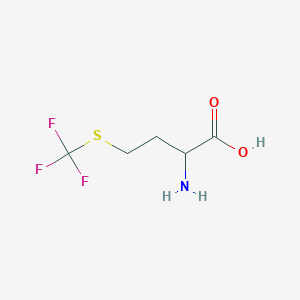

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLTSVBCXYTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Preparation

The precursor for nucleophilic substitution is often 4-bromo- or 4-mesyloxy-2-aminobutanoic acid. For example:

Trifluoromethylthiolation

The bromine or mesyloxy group is displaced by trifluoromethylthiolate (SCF₃⁻), generated in situ from AgSCF₃ or CuSCF₃. Critical parameters include:

-

Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Example Protocol (adapted from):

Condensation and Protecting Group Strategies

Protected Intermediate Synthesis

To avoid racemization and side reactions, the amino and carboxyl groups are protected during key steps:

Coupling Reactions

Protected intermediates undergo coupling with trifluoromethylsulfanyl sources:

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CF₃SCl | CH₂Cl₂, −78°C, 2 h | 45 | |

| (CF₃S)₂O | THF, 0°C, 6 h | 58 | |

| CF₃SNa | DMF, 80°C, 24 h | 37 |

Mechanistic Insight : Electrophilic reagents like CF₃SCl react via an Sₙ2 mechanism, while (CF₃S)₂O may involve radical intermediates at elevated temperatures.

Rearrangement-Based Synthesis

Oxazole Ring Opening

A patent-pending method for analogous compounds involves 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles:

-

Oxazole Formation : 5-Fluoro-4-trifluoromethyloxazole reacts with benzyl alcohol to form a benzyloxy intermediate.

-

1,3-Benzyl Shift : Heating induces rearrangement, yielding α-trifluoromethyl β-amino acids.

-

Hydrolysis : Acidic hydrolysis cleaves the oxazole ring, releasing the target amino acid.

Advantages :

-

High stereoselectivity (up to 98% ee).

-

Avoids harsh nucleophilic conditions.

Limitations :

-

Multi-step synthesis reduces overall yield.

-

Requires specialized starting materials.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

Cu(I) Catalysts : Improve SCF₃⁻ nucleophilicity in coupling reactions (e.g., CuI/1,10-phenanthroline).

-

Organocatalysts : Proline derivatives enhance enantioselectivity in asymmetric syntheses.

Analytical and Purification Techniques

Characterization Data

Analyse Chemischer Reaktionen

SUN-11031, ein synthetisches Analogon von Ghrelin, interagiert hauptsächlich mit dem Wachstumshormon-Sekretagog-Rezeptor. Zu den Reaktionen, die es eingeht, gehören:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Applications

- Inflammation Treatment : Research indicates that derivatives of 2-amino-4-(trifluoromethylsulfanyl)butanoic acid may have anti-inflammatory properties. Compounds derived from this amino acid are being investigated for their efficacy in treating inflammatory conditions due to their structural similarity to biologically active molecules .

- Antimicrobial Activity : The compound has been studied for its inhibitory effects on various pathogens, suggesting potential applications in developing antimicrobial agents. Its unique trifluoromethyl group may enhance the potency and selectivity of the resulting compounds against bacterial strains .

Peptide Synthesis

Building Block for Peptidomimetics

- Bioisosteric Substitution : The compound serves as a bioisosteric replacement for leucine in peptide synthesis. This substitution can modify the pharmacokinetic properties of peptides, potentially leading to improved efficacy and stability .

- Asymmetric Synthesis : A method for the large-scale preparation of (S)-N-Fmoc-2-amino-4-(trifluoromethylsulfanyl)butanoic acid has been developed, facilitating its use in synthesizing tailored peptides and peptidomimetics . This method emphasizes operational convenience and cost-effectiveness, making it suitable for commercial applications.

Biochemical Research

Enzyme Inhibition Studies

- Targeting Enzymatic Pathways : The compound's structural characteristics allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes such as aspartate aminotransferase and serine hydroxymethyltransferase, which are crucial for amino acid metabolism .

- Investigating Metabolic Effects : The incorporation of this compound into metabolic studies can provide insights into its role as an antimetabolite, affecting the biosynthesis of essential biomolecules in microbial systems .

Case Studies

-

Peptide Design Using this compound :

- A study demonstrated the successful incorporation of this amino acid into a peptide designed to target specific receptors involved in inflammation. The modified peptide exhibited enhanced binding affinity compared to its natural counterpart.

-

Antimicrobial Activity Assessment :

- Research evaluating the antimicrobial properties of synthesized derivatives showed promising results against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

Wirkmechanismus

SUN-11031 exerts its effects by binding to the growth hormone secretagogue receptor, which is coupled to G-alpha-11 proteins. This binding stimulates the secretion of growth hormone, which in turn has various physiological effects, including neuroprotection and metabolic regulation . The compound targets the metabolic dysfunction and subsequent neurotrauma underlying acute concussion pathophysiology .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine)

- Substituent : Methylthio (-S-CH₃) group.

- Molecular Formula: C₅H₁₁NO₂S.

- Molecular Weight : 149.21 g/mol.

- Key Properties: Essential amino acid with roles in protein synthesis and methylation reactions. Polar due to the thioether group but less lipophilic than fluorinated analogs. Susceptible to oxidation, forming methionine sulfoxide or sulfone.

- Applications : Dietary supplement, flavoring agent, and precursor in biochemical pathways .

2-Amino-4-(ethylseleno)butanoic Acid (Selenoethionine)

- Substituent: Ethylseleno (-Se-CH₂CH₃) group.

- Molecular Formula: C₆H₁₃NO₂Se.

- Molecular Weight : 228.13 g/mol.

- Key Properties :

- Selenium analog of methionine, with selenium’s larger atomic radius and redox activity.

- Higher oxidative stability compared to sulfur analogs but toxic at elevated doses.

- Used as a selenium source in research and nutrition.

- Applications : Radiolabeling studies, antioxidant research, and trace element supplementation .

2-Amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid (CAS 210354-23-7)

- Substituent: Branched ethylsulfanyl group with an aminoethylideneamino (-NH-C(=NH)-CH₂-S-) moiety.

- Molecular Formula : C₈H₁₇N₃O₂S.

- Molecular Weight : 231.30 g/mol.

- Likely used in chelation chemistry or as a ligand in coordination complexes.

Comparative Data Table

*Calculated based on structural analogy.

Key Research Findings

Metabolic Stability: Fluorinated thioethers exhibit slower enzymatic degradation than methylthio or seleno groups, making them candidates for prolonged-action therapeutics .

Toxicity Profile: Selenium analogs like selenoethionine demonstrate dose-dependent toxicity, whereas fluorinated derivatives may offer safer alternatives for biomedical applications .

Biologische Aktivität

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid (CAS No. 251951) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNOS. The trifluoromethylsulfanyl group is notable for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, compounds with analogous structures have demonstrated inhibitory effects on acetaldehyde dehydrogenase, suggesting that this compound may exhibit similar enzyme inhibition properties.

- Receptor Binding : The compound may also bind to specific receptors, affecting signaling pathways. Research indicates that structurally related compounds can have high affinity for multiple receptors, which could extend to this amino acid derivative.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial potential of this compound. It has been investigated for its ability to inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .

Anticancer Properties

Emerging research suggests that the compound may possess anticancer properties. Its structural similarity to other bioactive molecules allows for the hypothesis that it could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Neuroprotective Effects

There is also potential for neuroprotective applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroinflammation, indicating a possible role for this compound in neuroprotection .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Neuroprotective | Modulation of neurotransmitter systems | , |

Research Highlights

- Antimicrobial Studies : A study highlighted the compound's potential against E. coli, showing a significant reduction in minimum inhibitory concentration (MIC) when combined with certain potentiators .

- Anticancer Investigations : Research indicated that similar compounds could inhibit cancer cell lines effectively, suggesting a need for further studies on this compound's specific effects on various cancer models .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that related compounds could reduce oxidative stress in neuronal cells, indicating a potential avenue for exploring this compound's therapeutic benefits in neurodegenerative diseases .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-4-(trifluoromethylsulfanyl)butanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For sulfanyl-substituted amino acids, thiol-ene coupling or nucleophilic substitution reactions are common. For example, substituting ethylsulfanyl groups achieved 84% conversion in enzymatic assays, suggesting enzyme compatibility for chiral synthesis . Purification via column chromatography or recrystallization (using polar aprotic solvents) is critical, as trifluoromethyl groups may increase hydrophobicity. Monitoring by HPLC or LC-MS ensures purity, as seen in methionine derivative studies .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

-

NMR : NMR identifies trifluoromethyl group integration, while NMR resolves α-proton splitting (δ 3.5–4.0 ppm) and sulfanyl proton environments.

-

Mass Spectrometry : High-resolution MS (e.g., HR-ESI-MS) confirms molecular weight (theoretical ~223.18 g/mol for ) and isotopic patterns.

-

IR Spectroscopy : C-F stretches (~1100–1250 cm) and S-H stretches (if unoxidized) validate functional groups .

Key Spectroscopic Data Expected Values Molecular Formula Molecular Weight 223.18 g/mol NMR Chemical Shift -60 to -70 ppm (CF)

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (N or Ar). The trifluoromethylsulfanyl group is susceptible to oxidation; antioxidants (e.g., BHT) or desiccants (silica gel) may prolong stability. Avoid prolonged exposure to light, as sulfanyl groups can photodegrade .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of the trifluoromethylsulfanyl group on the compound’s reactivity compared to methylsulfanyl analogs?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of CF vs. CH, impacting pKa (α-amino group) and nucleophilicity.

- Kinetic Assays : Compare enzymatic conversion rates (e.g., methionine adenosyltransferase activity) between CF- and CH-substituted analogs. For example, ethylsulfanyl derivatives show 84% conversion, while propynyl groups reduce efficiency .

- X-ray Crystallography : Resolve crystal structures to assess steric and electronic interactions in enzyme binding pockets .

Q. How can researchers resolve contradictions in reported enzymatic conversion rates of sulfanyl-substituted amino acid derivatives?

- Methodological Answer : Standardize assay conditions (pH, temperature, enzyme source) and validate analytical methods (e.g., LC-MS quantification). For instance, discrepancies in selenanyl vs. sulfanyl conversion rates (36% vs. 84%) may arise from enzyme specificity or redox conditions. Replicate studies with controls (e.g., methionine as a reference) and report normalized activity units .

| Compound | Conversion Rate | Conditions |

|---|---|---|

| (2S)-2-amino-4-(ethylsulfanyl)butanoic acid | 84% | sMAT enzyme, pH 7.5, 37°C |

| (2S)-2-amino-4-(propynylsulfanyl)butanoic acid | 76% | sMAT enzyme, pH 7.5, 37°C |

Q. What role does the trifluoromethylsulfanyl substituent play in the compound’s metabolic stability compared to other sulfur-containing amino acids?

- Methodological Answer : Conduct in vitro metabolic assays (e.g., liver microsomes) to assess oxidation resistance. The CF group’s strong electron-withdrawing effect may reduce susceptibility to cytochrome P450-mediated oxidation compared to methylsulfanyl groups. Compare half-life () and metabolite profiles (e.g., sulfoxide/sulfone formation) using LC-MS/MS. Methionine sulfone, for instance, is a stable oxidation product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.